molecular formula C4H8N2O B14259958 4-Hydrazinylbut-3-en-2-one CAS No. 189624-72-4

4-Hydrazinylbut-3-en-2-one

Cat. No.: B14259958
CAS No.: 189624-72-4
M. Wt: 100.12 g/mol
InChI Key: NWZWBRQFCDZREO-UHFFFAOYSA-N
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Description

4-Hydrazinylbut-3-en-2-one is an organic compound with the molecular formula C4H8N2O It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydrazinylbut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-one with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

    Reactants: 3-buten-2-one and hydrazine hydrate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

The reaction yields this compound as the primary product, which can be purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Oximes or nitriles

    Reduction: Amines

    Substitution: Various substituted hydrazine derivatives

Scientific Research Applications

4-Hydrazinylbut-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydrazinylbut-3-en-2-one involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and DNA damage.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-buten-2-one: Similar structure but with a phenyl group instead of a hydrazine group.

    3-Buten-2-one: Lacks the hydrazine group, making it less reactive in certain chemical reactions.

    Hydrazine: Contains the hydrazine group but lacks the butenone backbone.

Uniqueness

4-Hydrazinylbut-3-en-2-one is unique due to the presence of both the hydrazine group and the butenone backbone, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industry.

Properties

CAS No.

189624-72-4

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

4-hydrazinylbut-3-en-2-one

InChI

InChI=1S/C4H8N2O/c1-4(7)2-3-6-5/h2-3,6H,5H2,1H3

InChI Key

NWZWBRQFCDZREO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CNN

Origin of Product

United States

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